N-Desthiobiotin-N-bis(PEG4-NHS ester)

Description

BenchChem offers high-quality N-Desthiobiotin-N-bis(PEG4-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desthiobiotin-N-bis(PEG4-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

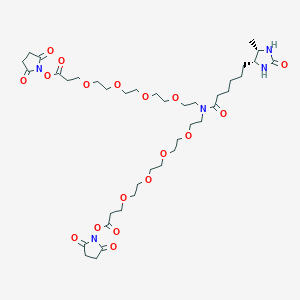

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53)/t31-,32+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMSFTOJKPBWIL-AJQTZOPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65N5O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS Ester)

For Researchers, Scientists, and Drug Development Professionals

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a branched, amine-reactive biotinylating agent designed for the reversible labeling of proteins and other biomolecules. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research and development.

Core Concepts and Chemical Properties

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker that integrates three key components: a desthiobiotin moiety for affinity capture, two polyethylene (B3416737) glycol (PEG4) spacers for enhanced solubility, and two N-hydroxysuccinimide (NHS) esters for covalent conjugation to primary amines.

-

Desthiobiotin Moiety : A sulfur-free analog of biotin (B1667282), desthiobiotin binds to streptavidin and avidin (B1170675) with high specificity but lower affinity than biotin. This allows for the gentle elution of the labeled molecule using a solution of free biotin under physiological conditions, preserving the integrity of the target protein and its binding partners.[1][2][3][4]

-

PEG4 Spacers : The two polyethylene glycol chains increase the hydrophilicity of the reagent, which translates to enhanced water solubility of the labeled biomolecule.[5][6][7] This property is particularly advantageous in preventing the aggregation of labeled antibodies and proteins in aqueous solutions.[6]

-

NHS Esters : The N-hydroxysuccinimide esters are highly reactive towards primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[1][8][9] The reaction forms a stable amide bond, ensuring a permanent label on the target molecule.[9][10]

Quantitative Data

The physicochemical properties of N-Desthiobiotin-N-bis(PEG4-NHS ester) are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 904.0 g/mol | [11] |

| Molecular Formula | C40H65N5O18 | [11] |

| Purity | >90% | [11] |

| Storage | -20°C, protected from moisture | [12][13] |

| Solubility | Soluble in DMSO or DMF | [13][14] |

| NHS Ester Reactivity | Primary amines at pH 7.0-9.0 | [1][8][10][14] |

| Binding Affinity (Kd) | Desthiobiotin-Streptavidin: ~10⁻¹¹ M | [1] |

| Biotin-Streptavidin: ~10⁻¹⁵ M | [1] |

Key Applications

The unique properties of N-Desthiobiotin-N-bis(PEG4-NHS ester) make it a versatile tool for various applications:

-

Affinity Purification and Pull-Down Assays : Labeled "bait" proteins can be used to capture interacting "prey" proteins from a cell lysate. The entire complex can be isolated on a streptavidin-coated resin and subsequently eluted under mild conditions.[1][15] This soft-release mechanism is ideal for preserving delicate protein complexes for downstream analysis like mass spectrometry.[15]

-

Protein and Antibody Labeling : The reagent efficiently labels antibodies and other proteins without causing significant aggregation.[5][6] These labeled proteins can be used in a variety of assays, including flow cytometry, immunohistochemistry, and western blotting.[3][4]

-

PROTAC Development : This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[16]

Experimental Protocols

Below are detailed methodologies for common applications of N-Desthiobiotin-N-bis(PEG4-NHS ester).

4.1. General Protocol for Protein Labeling

This protocol describes the labeling of a protein with N-Desthiobiotin-N-bis(PEG4-NHS ester).

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

N-Desthiobiotin-N-bis(PEG4-NHS ester)

-

Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Buffer Exchange : Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[13][14]

-

Reagent Preparation : Immediately before use, dissolve the N-Desthiobiotin-N-bis(PEG4-NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[13] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[13][14]

-

Labeling Reaction : Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]

-

Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification : Remove excess, non-reacted labeling reagent and byproducts using a desalting column or dialysis against an appropriate storage buffer.[13]

4.2. Protocol for a Pull-Down Assay

This protocol outlines the use of a desthiobiotinylated "bait" protein to isolate interacting partners from a cell lysate.

Materials:

-

Desthiobiotin-labeled "bait" protein

-

Streptavidin-agarose beads or magnetic beads

-

Cell lysate

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., PBS containing 50 mM Biotin)

Procedure:

-

Immobilization of Bait Protein :

-

Binding of Prey Proteins :

-

Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of interacting "prey" proteins.

-

-

Washing :

-

Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specific binding proteins.

-

-

Elution :

-

Add the Elution Buffer (containing free biotin) to the beads and incubate for 10-30 minutes at room temperature to competitively displace the desthiobiotin-labeled complex.[15]

-

Collect the supernatant containing the eluted bait and prey proteins for downstream analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).

-

Visualized Workflows and Pathways

Chemical Reaction of NHS Ester with a Primary Amine

The following diagram illustrates the fundamental reaction between the NHS ester functional group of the reagent and a primary amine on a target protein, resulting in a stable amide bond.

Caption: NHS ester reaction with a primary amine.

Affinity Purification Workflow

This diagram outlines the key steps in an affinity purification or pull-down experiment using a desthiobiotin-labeled protein.

Caption: Workflow for a desthiobiotin pull-down assay.

Reversible Binding of Desthiobiotin to Streptavidin

This diagram illustrates the principle of reversible binding, where free biotin displaces the desthiobiotin-labeled protein from streptavidin.

Caption: Reversible binding and elution from streptavidin.

References

- 1. interchim.fr [interchim.fr]

- 2. Desthiobiotin Affinity Ligand [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. neb.com [neb.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. precisepeg.com [precisepeg.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. broadpharm.com [broadpharm.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]

N-Desthiobiotin-N-bis(PEG4-NHS Ester): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a heterobifunctional, PEGylated crosslinker that has gained significant traction in bioconjugation, proteomics, and drug discovery. This technical guide provides an in-depth look at its chemical structure, properties, and applications, complete with experimental protocols and workflow visualizations.

Core Chemical Structure and Properties

N-Desthiobiotin-N-bis(PEG4-NHS ester) is comprised of three key functional components: a desthiobiotin moiety, a branched polyethylene (B3416737) glycol (PEG) spacer arm, and two N-hydroxysuccinimide (NHS) esters.

-

Desthiobiotin: A sulfur-free analog of biotin, desthiobiotin binds to streptavidin with high specificity but a lower affinity compared to the biotin-streptavidin interaction (Kd = 10-11 M vs. 10-15 M, respectively)[1]. This allows for the gentle and specific elution of desthiobiotinylated molecules from streptavidin affinity resins using competitive displacement with free biotin[1]. This "soft-release" characteristic is particularly advantageous in pull-down experiments as it minimizes the co-purification of endogenous biotinylated molecules[1].

-

Branched PEG4 Spacer: The molecule incorporates two polyethylene glycol chains, each with four repeating units. This PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous media[2]. The spacer arm also reduces steric hindrance, facilitating the interaction of the terminal NHS esters with their target molecules.

-

bis(NHS Ester): The two terminal NHS esters are amine-reactive functional groups that readily form stable amide bonds with primary amines (-NH2) on proteins, peptides, and other biomolecules in a pH range of 7-9[3]. The presence of two NHS esters allows for the crosslinking of two different amine-containing molecules or the labeling of a single molecule at multiple sites.

The combination of these features makes N-Desthiobiotin-N-bis(PEG4-NHS ester) a versatile tool for a range of applications, including its use as a PROTAC (Proteolysis Targeting Chimera) linker[4][5]. PROTACs are molecules that contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase and the other to a target protein, leading to the targeted degradation of the protein[4].

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C40H65N5O18 | [4][6] |

| Molecular Weight | 903.97 g/mol (or ~904.0 g/mol ) | [4][6][7][8] |

| CAS Number | 2353409-61-5 | [4][6][7][8] |

| Purity | Typically >90% or >95% | [2][6][7][8] |

| Appearance | Oil | [9] |

| Color | Colorless to light yellow | [9] |

Experimental Protocols

General Considerations for NHS Ester Reactions

-

Moisture Sensitivity: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. It is crucial to store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation[3].

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target for reaction with the NHS ester[3]. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable reaction buffer[3].

-

Reagent Preparation: Dissolve the N-Desthiobiotin-N-bis(PEG4-NHS ester) in a water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester[3].

Protocol for Protein Labeling

This protocol provides a general guideline for labeling a protein with N-Desthiobiotin-N-bis(PEG4-NHS ester). The optimal conditions may need to be determined empirically for each specific application.

-

Protein Preparation: Dissolve 1-10 mg of the target protein in 0.5-2 mL of amine-free buffer (e.g., PBS, pH 7.2).

-

Reagent Preparation: Immediately before use, prepare a 10 mM solution of N-Desthiobiotin-N-bis(PEG4-NHS ester) by dissolving approximately 5 mg in 1 mL of DMSO or DMF[3].

-

Reaction: Add a 20-fold molar excess of the N-Desthiobiotin-N-bis(PEG4-NHS ester) solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume[3].

-

Incubation: Incubate the reaction mixture on ice for two hours or at room temperature for 30-60 minutes[3].

-

Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris-buffered saline) can be added.

-

Purification: Remove unreacted N-Desthiobiotin-N-bis(PEG4-NHS ester) by dialysis or gel filtration[3].

-

Storage: Store the labeled protein under conditions that are optimal for the unlabeled protein.

Visualizing Workflows and Pathways

Experimental Workflow for Protein-Protein Interaction Pull-Down Assay

This diagram illustrates a typical workflow for identifying protein-protein interactions using N-Desthiobiotin-N-bis(PEG4-NHS ester) as a crosslinker, followed by a pull-down assay.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. precisepeg.com [precisepeg.com]

- 7. N-Desthiobiotin-N-bis(PEG4-NHS ester), CAS 2353409-61-5 | AxisPharm [axispharm.com]

- 8. N-Desthiobiotin-N-bis(PEG4-NHS ester) - Creative Biolabs [creative-biolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS ester): Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key applications of N-Desthiobiotin-N-bis(PEG4-NHS ester), a versatile heterobifunctional crosslinker. This reagent is particularly valuable in the fields of bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).

Introduction to N-Desthiobiotin-N-bis(PEG4-NHS ester)

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a branched, PEGylated crosslinker designed for the covalent conjugation of biomolecules. Its structure features three key functional components:

-

Two N-hydroxysuccinimide (NHS) Esters: These are amine-reactive groups that enable the formation of stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins).

-

Two Tetraethylene Glycol (PEG4) Spacers: These flexible, hydrophilic arms enhance the solubility of the entire conjugate, reduce potential immunogenicity, and provide critical spatial separation between the conjugated molecules to minimize steric hindrance.[1]

-

A Central N-Desthiobiotin Moiety: This modified form of biotin (B1667282) serves as a reversible, high-affinity tag for purification or detection using streptavidin-based systems.

The unique trifunctional nature of this molecule—possessing two reactive sites and one affinity tag—makes it a powerful tool for synthesizing and purifying complex bioconjugates.[1][2] It is frequently employed as a linker in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][3]

Caption: Molecular architecture of the N-Desthiobiotin-N-bis(PEG4-NHS ester) linker.

Core Mechanism of Action

The utility of this linker is derived from the distinct functions of its components, which act in a coordinated manner. The overall mechanism can be understood as a two-stage process: Conjugation followed by Affinity Purification .

Stage 1: Amine-Reactive Conjugation

The primary mechanism of action involves the reaction of the two NHS esters with primary amines on target biomolecules.[4]

-

Reaction Chemistry: The N-hydroxysuccinimide ester is an activated carboxylate group. A primary amine, acting as a nucleophile, attacks the carbonyl carbon of the ester. This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[5] This reaction is highly efficient and specific for primary amines at a physiological to slightly alkaline pH (typically 7.2 to 8.5).[4][6]

-

Bifunctionality: The presence of two NHS esters allows for the crosslinking of two different amine-containing molecules (e.g., a target-binding ligand and an E3 ligase ligand) or the conjugation of multiple molecules to a single protein.

Caption: Reaction mechanism of an NHS ester with a primary amine to form a stable amide bond.

Stage 2: Desthiobiotin-Based Affinity Purification

After conjugation, the desthiobiotin moiety provides a powerful handle for purifying the newly formed conjugate.

-

Reversible Binding: Desthiobiotin is a sulfur-free analog of biotin that binds strongly to streptavidin but with a significantly lower affinity (higher dissociation constant, Kd) than the biotin-streptavidin interaction.[7][8] This property is critical, as it allows the conjugate to be captured on a streptavidin-coated resin and then eluted under gentle conditions.

-

Gentle Elution: The conjugate can be displaced from the streptavidin support by competitive elution with a solution of free biotin.[8] This avoids the harsh denaturing conditions often required to break the nearly irreversible biotin-streptavidin bond, thereby preserving the structural and functional integrity of the purified biomolecule.

Caption: Mechanism of desthiobiotin-streptavidin affinity purification and gentle elution.

Quantitative Data

The following tables summarize key quantitative parameters associated with the functional components of N-Desthiobiotin-N-bis(PEG4-NHS ester).

| Parameter | Value | Source |

| Binding Affinity: Desthiobiotin vs. Biotin | ||

| Desthiobiotin-Streptavidin Kd | 10-11 M | [7][8] |

| Biotin-Streptavidin Kd | 10-15 M | [7] |

| Parameter | Recommended Condition | Source |

| Reaction Conditions: NHS Ester Conjugation | ||

| pH Range | 7.2 - 8.5 | [4][6] |

| Reaction Time | 30 - 60 minutes at Room Temperature | |

| 2 hours at 4°C | ||

| Quenching Reagent | Tris or Glycine buffer | [4] |

| Half-life of NHS Ester (Hydrolysis) | ~10 minutes at pH 8.6 (4°C) | [6] |

| 4-5 hours at pH 7.0 (0°C) | [6] |

Experimental Protocols

The following are generalized protocols for the use of N-Desthiobiotin-N-bis(PEG4-NHS ester). Note: Optimization of molar ratios, concentrations, and incubation times is essential for each specific application.

General Protocol for Two-Step Protein Conjugation

This protocol describes the conjugation of two different proteins (Protein A and Protein B) using the bifunctional linker.

-

Reagent Preparation:

-

Immediately before use, dissolve N-Desthiobiotin-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Prepare Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES) at pH 7.5 - 8.0. Ensure the buffer does not contain primary amines like Tris.

-

-

Step 1: Reaction with Protein A:

-

Add a 5- to 20-fold molar excess of the dissolved linker to the Protein A solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Removal of Excess Linker:

-

Remove unreacted linker from the linker-activated Protein A using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.

-

-

Step 2: Reaction with Protein B:

-

Immediately add Protein B to the purified, linker-activated Protein A. A 1:1 molar ratio is a good starting point.

-

Incubate for another 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes.

-

-

Purification:

-

Proceed with affinity purification as described in Protocol 4.2 or use other chromatographic methods like size-exclusion chromatography.

-

Protocol for Affinity Purification of the Conjugate

-

Resin Preparation:

-

Equilibrate streptavidin-agarose or magnetic beads with an appropriate binding buffer (e.g., PBS, pH 7.4).

-

-

Binding:

-

Add the quenched reaction mixture from the conjugation step to the equilibrated streptavidin resin.

-

Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.

-

-

Washing:

-

Wash the resin 3-5 times with the binding buffer to remove unbound molecules and contaminants.

-

-

Elution:

-

Elute the bound conjugate by incubating the resin with an elution buffer containing 2-10 mM free d-biotin for 15-30 minutes. Repeat the elution step 2-3 times to maximize recovery.

-

Combine the elution fractions, which now contain the purified conjugate.

-

Caption: Experimental workflow for synthesizing and purifying a PROTAC using the linker.

References

- 1. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]

- 2. precisepeg.com [precisepeg.com]

- 3. N-Desthiobiotin-N-bis(PEG4-NHS ester)_2353409-61-5_新研博美 [xinyanbm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. korambiotech.com [korambiotech.com]

- 8. N-Desthiobiotin-N-bis(PEG4-NHS ester), CAS 2353409-61-5 | AxisPharm [axispharm.com]

An In-Depth Technical Guide to Branched Desthiobiotin PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of branched desthiobiotin Polyethylene (B3416737) Glycol (PEG) linkers. These versatile molecules are increasingly utilized in bioconjugation, affinity purification, and targeted drug delivery due to their unique combination of reversible, high-affinity binding and the advantageous physicochemical properties imparted by the branched PEG structure.

Core Properties of Branched Desthiobiotin PEG Linkers

Branched desthiobiotin PEG linkers are comprised of three key components: a desthiobiotin moiety for affinity binding, a branched PEG backbone, and one or more reactive functional groups for conjugation to biomolecules.

1.1. The Desthiobiotin-Streptavidin Interaction

Desthiobiotin, a sulfur-free analog of biotin, serves as the affinity tag. It binds to streptavidin and its analogs (like avidin (B1170675) and neutravidin) with high specificity and affinity, yet this interaction is reversible. This "soft-release" characteristic is a significant advantage over the nearly irreversible biotin-streptavidin bond, allowing for the gentle elution of captured biomolecules under physiological conditions.[1][2]

1.2. The Branched PEG Backbone

The branched, or multi-arm, PEG structure offers several advantages over traditional linear PEG linkers.[3][4][5][6] These include:

-

Increased Hydrodynamic Radius: For a given molecular weight, branched PEGs can have a more compact and globular structure compared to their linear counterparts.[1][7] This can influence the pharmacokinetic properties of the conjugated biomolecule.

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chains improves the solubility of hydrophobic molecules and can help prevent aggregation of the bioconjugate.[3][4]

-

Steric Shielding: The branched structure can provide a more effective shield around the conjugated biomolecule, protecting it from enzymatic degradation and reducing immunogenicity.

-

Multivalency: Branched linkers can be designed to have multiple reactive functional groups, allowing for the attachment of multiple molecules of interest, such as drugs or targeting ligands. This is particularly advantageous in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5][6]

Quantitative Data on Linker Properties

2.1. Binding Affinity and Kinetics

The interaction between desthiobiotin and streptavidin is characterized by a moderate affinity, allowing for both stable binding and gentle elution.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10-11 M | [8] |

Note: The Kd for the biotin-streptavidin interaction is significantly lower, in the range of 10-15 M, highlighting the reversible nature of the desthiobiotin interaction.[8]

Lack of Comparative Data: To date, there is a notable absence of publicly available, direct comparative studies quantifying the binding kinetics (Kd, kon, koff) of branched versus linear desthiobiotin PEG linkers, or detailing the impact of the number of PEG arms and chain length on these parameters. Such data, likely generated during proprietary drug development, would be invaluable for the rational design of bioconjugates with optimized binding and release profiles.

2.2. Stability of Bioconjugates and Linkers

The stability of the bioconjugate and the linker itself are crucial for their in vivo and in vitro performance.

| Parameter | General Observations | References |

| Serum Stability | Branched PEGylation can lead to longer in vivo circulation half-lives compared to linear PEGylation of the same total molecular weight, though this is not solely due to differences in hydrodynamic size.[7][9] The branched structure is thought to provide superior protection from proteolysis. | [9][10] |

| Hydrolysis of NHS Esters | The hydrolysis half-life of N-hydroxysuccinimide (NHS) esters, a common reactive group on these linkers, is highly pH-dependent. At pH 7.4, the half-life can be over 120 minutes, while at pH 9.0, it can be less than 9 minutes.[11] Comparative hydrolysis rates for branched versus linear PEG-NHS esters are not widely reported but are expected to be primarily influenced by the local chemical environment and pH rather than the overall linker architecture. | [11] |

Experimental Protocols

This section provides detailed methodologies for common applications of branched desthiobiotin PEG linkers.

3.1. Protocol for Desthiobiotin Pull-Down Assay

This protocol describes the capture of a desthiobiotin-labeled "bait" protein and its interacting "prey" proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials:

-

Desthiobiotinylated "bait" protein

-

Cell lysate containing "prey" proteins

-

Streptavidin-coated magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., PBS containing 10-50 mM biotin)

-

Magnetic stand

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer the desired amount of bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads twice with Wash Buffer.

-

-

Bait Protein Immobilization:

-

Resuspend the washed beads in a solution containing the desthiobiotinylated bait protein.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with Wash Buffer to remove unbound bait protein.

-

-

Prey Protein Capture:

-

Add the cell lysate containing the prey proteins to the beads with the immobilized bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

-

Washing:

-

Place the tube on the magnetic stand and discard the lysate.

-

Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads.

-

Incubate for 15-30 minutes at room temperature with gentle agitation to competitively displace the desthiobiotinylated complexes from the streptavidin beads.

-

Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted bait and prey proteins.

-

-

Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.

-

3.2. Protocol for Bioconjugation using a Branched Desthiobiotin-PEG-NHS Ester

This protocol outlines the labeling of a protein with a branched desthiobiotin PEG linker containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Branched Desthiobiotin-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette

-

Quenching Buffer (e.g., Tris-HCl)

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of the Desthiobiotin-PEG-NHS ester to room temperature before opening.

-

Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (like Tris or glycine), exchange it with a suitable buffer using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the dissolved Desthiobiotin-PEG-NHS ester to the protein solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any unreacted NHS ester.

-

Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer.

-

-

Characterization:

-

The degree of labeling (number of linkers per protein) can be determined using methods such as MALDI-TOF mass spectrometry or by quantifying the desthiobiotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Visualization of Workflows and Logical Relationships

4.1. Experimental Workflows

Caption: Workflow for a desthiobiotin-based pull-down assay.

Caption: Simplified workflow for Antibody-Drug Conjugate (ADC) formation.

Caption: Logical relationship of components in a PROTAC molecule.

4.2. Signaling and Interaction Pathways

Caption: Simplified signaling pathway of a targeted ADC.

Conclusion

Branched desthiobiotin PEG linkers represent a powerful and versatile class of reagents for bioconjugation and affinity-based applications. Their unique combination of reversible, high-affinity binding and the advantageous properties of a branched PEG structure make them highly suitable for a range of applications, from protein purification to the development of sophisticated drug delivery systems. While there is a need for more comprehensive, publicly available quantitative data to guide the rational design of these linkers, the existing knowledge and protocols provide a strong foundation for their successful implementation in research and drug development.

References

- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Multi-Arm linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. researchgate.net [researchgate.net]

- 6. Branched Biotin PEG | AxisPharm [axispharm.com]

- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of N-Desthiobiotin and Biotin Binding Affinity to Streptavidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinities of N-desthiobiotin and biotin (B1667282) to streptavidin. The streptavidin-biotin interaction is renowned for its extraordinary strength, one of the most powerful non-covalent bonds known in nature, making it an invaluable tool in various biotechnological applications.[1][2] N-desthiobiotin, a sulfur-free analog of biotin, offers a reversible binding alternative, expanding the utility of the streptavidin system. This guide delves into the quantitative binding kinetics, the experimental protocols for their determination, and visual representations of the underlying principles.

Core Tenets of Streptavidin Binding: A Tale of Two Ligands

Streptavidin, a tetrameric protein from Streptomyces avidinii, possesses four high-affinity binding sites for biotin.[1][3] This near-irreversible bond is characterized by an extremely low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][4][5] This remarkable affinity is the cornerstone of numerous applications, including immunoassays, affinity chromatography, and targeted drug delivery.

N-desthiobiotin, lacking the sulfur atom in its thiophene (B33073) ring, exhibits a significantly lower binding affinity for streptavidin.[6][7][8] This reduced affinity, with a dissociation constant in the range of 10⁻¹¹ M, allows for the gentle elution of desthiobiotinylated molecules from streptavidin, a feature highly desirable in applications requiring reversible capture and release.[5][8][9]

Quantitative Binding Affinity Data

The following table summarizes the key kinetic parameters for the interaction of biotin and N-desthiobiotin with streptavidin.

| Ligand | Dissociation Constant (Kd) | Association Rate Constant (ka or kon) | Dissociation Rate Constant (kd or koff) | Reference |

| Biotin | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | 2.4 x 10⁻⁶ s⁻¹ | [1][2][4][5][10][11] |

| N-Desthiobiotin | ≈ 10⁻¹¹ M | Not explicitly stated | Not explicitly stated | [5][9] |

Experimental Protocols for Determining Binding Affinity

The precise measurement of binding kinetics is crucial for understanding and applying the streptavidin-ligand interaction. Two common techniques employed for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique for monitoring biomolecular interactions.[12]

Methodology:

-

Immobilization: Streptavidin is typically immobilized on a sensor chip surface. This can be achieved through amine coupling or by capturing biotinylated streptavidin on a sensor chip pre-coated with a biotin-binding protein.[12][13]

-

Analyte Injection: A solution containing the analyte (biotin or N-desthiobiotin) at various concentrations is flowed over the sensor surface.

-

Detection: The binding of the analyte to the immobilized streptavidin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The association and dissociation phases are monitored over time. The resulting sensorgrams are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The dissociation constant (Kd) is then calculated as the ratio of kd/ka.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of the ligand (biotin or N-desthiobiotin) is loaded into a titration syringe.[15][16]

-

Titration: The ligand is injected in small aliquots into the streptavidin solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, the inverse of Kd), and the enthalpy of binding (ΔH).[15][16]

Visualizing the Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the binding interactions and a typical experimental workflow.

Caption: Comparative binding of biotin and N-desthiobiotin to streptavidin.

Caption: A typical workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The streptavidin-biotin system, with its exceptionally high affinity, remains a cornerstone of bioconjugation and detection technologies. The introduction of N-desthiobiotin provides a valuable alternative for applications requiring reversible binding, thereby expanding the versatility of this powerful molecular interaction. A thorough understanding of their respective binding kinetics, facilitated by techniques such as SPR and ITC, is paramount for the successful design and implementation of novel research tools and therapeutic strategies.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 6. Desthiobiotin Affinity Ligand [biosyn.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]

- 13. Surface plasmon resonance spectroscopy and quartz crystal microbalance study of streptavidin film structure effects on biotinylated DNA assembly and target DNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biosensingusa.com [biosensingusa.com]

- 15. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 16. aimspress.com [aimspress.com]

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the selection of a chemical linker to connect two or more molecules is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—have emerged as a cornerstone technology.[1] This in-depth technical guide explores the multifaceted functions of the PEG4 spacer arm in bioconjugation, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform the rational design of next-generation bioconjugates.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1]

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[1] This poor water solubility can lead to aggregation, diminishing efficacy and increasing the risk of an immune response.[1] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling characteristics.[1]

Reduced Immunogenicity and Enhanced Stability

The PEG component can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1] This often translates to improved drug exposure at the target site and a better overall therapeutic index.[1]

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG4 spacer, approximately 1.4 nm, provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.[1]

Applications of PEG4 Spacers in Bioconjugation

The versatile properties of the PEG4 spacer have led to its widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG4 linker is often incorporated to connect the monoclonal antibody to the cytotoxic payload.[] Its ability to improve solubility is particularly beneficial when working with hydrophobic drugs, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[3] The PEG4 spacer also contributes to the overall stability and pharmacokinetic profile of the ADC.[]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC.[4] A PEG4 spacer can enhance the solubility of the entire PROTAC molecule and provide the optimal length and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.[4]

Peptide and Protein Conjugation

PEGylation, the process of conjugating PEG chains to peptides and proteins, is a well-established strategy to improve their therapeutic properties. A PEG4 spacer can be used to attach other molecules, such as small molecule drugs or imaging agents, to a peptide or protein without compromising its biological activity. The PEG4 linker helps to maintain the peptide's or protein's native conformation and improves its solubility and stability.[5]

Quantitative Data on the Impact of PEG Spacers

The length of the PEG spacer can significantly influence the properties of a bioconjugate. The following tables summarize quantitative data from various studies, providing a comparative look at the effects of different PEG spacer lengths.

Table 1: Effect of PEG Spacer Length on Binding Affinity of an Aptamer-Amphiphile

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |

| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |

| Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.[6][7] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Based Drug Conjugates

| Linker | Fold Reduction in Cytotoxicity (Compared to No PEG Linker) |

| 4 kDa PEG | 4.5-fold |

| 10 kDa PEG | 22-fold |

| Data from a study on miniaturized affibody-based drug conjugates.[8] |

Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Spacer Sizes

| PEG Size | Clearance Rate (mL/kg/day) | Tolerability in Mice (at 50 mg/kg) |

| < PEG8 | Rapidly Increased | Not Tolerated |

| ≥ PEG8 | Lower | Tolerated |

| Data from a study assessing ADC pharmacokinetics and tolerability as a function of PEG size.[9] |

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

Caption: General Structure of a PEG4-Containing Bioconjugate.

Caption: Mechanism of PEG4 Spacer in Enhancing Hydrophilicity and Reducing Immunogenicity.

Caption: Experimental Workflow for Synthesis and Characterization of a PEGylated Bioconjugate.

References

- 1. benchchem.com [benchchem.com]

- 3. labinsights.nl [labinsights.nl]

- 4. benchchem.com [benchchem.com]

- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-N-Hydroxysuccinimide-Ester-Bioconjugation

An In-depth Technical Guide on the Core Chemistry, Protocols, and Influencing Factors of NHS Ester Reactions with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[][2][3] This guide provides a comprehensive technical overview of NHS ester reaction chemistry, offering detailed protocols and quantitative data to empower researchers in the successful design and execution of their bioconjugation strategies, from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[][3]

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][3] The process is initiated when an unprotonated primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a highly unstable tetrahedral intermediate that rapidly collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, effectively irreversible amide bond.[][3][4]

The reaction is driven by the high thermodynamic stability of the resulting amide bond and the fact that NHS is a good leaving group.[] This chemistry is highly selective for primary aliphatic amines, such as those found on the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[][4]

Caption: Nucleophilic attack by a primary amine on the NHS ester carbonyl carbon.

Key Factors Influencing the Reaction

The success and efficiency of an NHS ester conjugation are critically dependent on several reaction parameters. Understanding and controlling these factors is essential for reproducibility and achieving the desired degree of labeling.

The Critical Role of pH

The pH of the reaction medium is the most crucial factor, as it governs a delicate balance between two competing processes: the desired aminolysis and the undesirable hydrolysis of the NHS ester.[5][6]

-

Amine Reactivity: Only deprotonated primary amines are nucleophilic and reactive.[7] At acidic pH (below their pKa, typically ~10.5 for lysine), amines are protonated (-NH₃⁺) and non-reactive.[7] As the pH increases, the concentration of the reactive, unprotonated amine (-NH₂) increases, accelerating the conjugation reaction.[8]

-

NHS Ester Stability: The stability of the NHS ester is inversely related to pH. Hydrolysis, where water acts as a nucleophile, becomes a significant competing reaction at higher pH values, leading to the formation of an unreactive carboxylic acid and reducing the efficiency of the desired bioconjugation.[][8][9]

The optimal pH for most NHS ester reactions is therefore a compromise, typically falling within the range of pH 7.2 to 8.5 .[][9] The most commonly recommended range for efficient protein labeling is pH 8.3-8.5 .[5][6][10]

Caption: The trade-off between amine reactivity and NHS ester hydrolysis at different pH values.

Buffer Composition

The choice of buffer is critical. Buffers must be free of extraneous primary amines that would compete with the target molecule for reaction with the NHS ester.

-

Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[9] 0.1 M sodium phosphate or 0.1 M sodium bicarbonate are excellent choices.[5][7]

-

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction mixture as they will quench the reaction.[9] They are, however, useful for intentionally stopping the reaction.[7][9]

Concentration and Stoichiometry

The concentrations of the protein and the NHS ester influence the reaction efficiency. Higher protein concentrations (1-10 mg/mL) can favor the desired aminolysis over hydrolysis.[6][7] A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal molar ratio depends on the protein and the desired degree of labeling, with starting recommendations often ranging from a 5- to 20-fold molar excess.[7][11]

Temperature and Incubation Time

NHS ester conjugations are versatile and can be performed under various conditions. Typical reactions are incubated for 1 to 4 hours at room temperature or overnight at 4°C.[9][12] Lower temperatures can be used to minimize hydrolysis and are beneficial for particularly labile proteins, though this may require longer reaction times.[9]

Side Reactions and Mitigation

While highly selective, NHS esters can participate in side reactions. The primary competing reaction is hydrolysis, which is accelerated at high pH.[9][13] Under conditions where primary amines are inaccessible, NHS esters may also react with other nucleophilic residues like tyrosines, serines, and cysteines, although these reactions are generally less efficient and the resulting linkages are less stable than amide bonds.[3][4]

Mitigation Strategies:

-

Work within the optimal pH range (7.2-8.5).

-

Use freshly prepared NHS ester solutions, as they can hydrolyze upon storage in aqueous solutions.[5]

-

Maintain an adequate concentration of the target biomolecule.

Quantitative Data Summary

The stability of the NHS ester is a critical parameter for successful conjugation. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

| 6.0 | Room Temp. | Stable for hours |

| Table 1: Stability of NHS Esters Under Various Conditions. Data compiled from multiple sources.[9][13][14] |

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general workflow for the conjugation of an NHS ester to a protein. Optimization of molar excess, concentration, and incubation time may be required for specific applications.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer).

-

NHS ester reagent.

-

Anhydrous organic solvent (DMSO or DMF) for dissolving the NHS ester.[5][6]

-

Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5.[7]

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH ~8.0.[7]

-

Purification equipment (e.g., desalting column, dialysis).[7]

Procedure:

-

Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[7] Ensure the final solution is free of any primary amine contaminants.[7]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[5][12] The final volume of organic solvent in the reaction should generally be kept below 10% to avoid protein denaturation.[15]

-

Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[11] Mix gently and thoroughly.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[9][12]

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[7] Incubate for an additional 15-30 minutes.[7]

-

Purify Conjugate: Remove unreacted NHS ester, the NHS byproduct, and quenching reagents from the labeled protein using a desalting column (gel filtration) or dialysis.[5][6][7]

-

Characterize: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry. Store the purified conjugate under appropriate conditions.

Caption: A typical experimental workflow for labeling proteins with NHS esters.

Conclusion

NHS ester chemistry provides a robust and versatile method for the modification of primary amines in biomolecules. Its high selectivity, efficiency, and the stability of the resulting amide bond have made it an indispensable tool in life sciences research and drug development.[] By carefully controlling key parameters—most notably pH and buffer composition—researchers can achieve reliable and reproducible bioconjugation results, enabling a vast array of applications from fluorescent labeling to the construction of complex therapeutic modalities.

References

- 2. zhonghanchemical.com [zhonghanchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. fluidic.com [fluidic.com]

- 11. mesoscale.com [mesoscale.com]

- 12. glenresearch.com [glenresearch.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of N-Desthiobiotin-N-bis(PEG4-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Desthiobiotin-N-bis(PEG4-NHS ester), a heterobifunctional crosslinker used in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding these properties is critical for its effective handling, storage, and application in experimental settings.

Solubility Profile

N-Desthiobiotin-N-bis(PEG4-NHS ester) incorporates hydrophilic polyethylene (B3416737) glycol (PEG) spacer arms, which generally enhance water solubility.[3][4] However, the N-hydroxysuccinimide (NHS) ester functional groups are more readily soluble in polar aprotic organic solvents.[5][6] The overall solubility is a balance of these characteristics.

For optimal use, especially in aqueous buffers, a common procedure is to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF and then dilute it with the desired aqueous buffer.[7][8]

Table 1: Solubility Data for N-Desthiobiotin-N-bis(PEG4-NHS ester) and Related Compounds

| Compound | Solvent | Solubility | Notes |

| N-Desthiobiotin-N-bis(PEG4-NHS ester) | Not specified | Data not available | Based on analogs, likely soluble in DMSO, DMF, and water. |

| Desthiobiotin-PEG4-NHS ester | DMSO | 100 mg/mL | Requires ultrasonic agitation.[9] |

| Desthiobiotin PEG NHS (General) | Water, DMSO | 10 mg/mL | [3] |

| Desthiobiotin-PEG3-NHS ester | Water, DMSO, DCM, DMF | Soluble | [10] |

| D-Desthiobiotin | DMSO, DMF | ~20 mg/mL | [7] |

| D-Desthiobiotin | Ethanol | ~0.5 mg/mL | [7] |

| D-Desthiobiotin | Aqueous Buffers | Sparingly soluble | [7] |

Stability Profile

The stability of N-Desthiobiotin-N-bis(PEG4-NHS ester) is primarily dictated by the susceptibility of its two NHS ester groups to hydrolysis. This hydrolysis is a competing reaction to the desired amidation with primary amines and is highly dependent on pH and the presence of moisture.[11][12]

Chemical Stability: Hydrolysis of NHS Esters

In aqueous solutions, the NHS ester moiety hydrolyzes to release N-hydroxysuccinimide and yield an unreactive carboxylic acid. This process is accelerated at higher pH values.[13][14] Optimal coupling of NHS esters to primary amines is typically performed in buffers at a pH of 8.3-8.5, which represents a compromise between amine reactivity and ester stability.[5]

Table 2: pH-Dependent Hydrolysis of NHS Esters in Aqueous Solution

| pH | Half-life |

| 7.0 | 4-7 hours[13][14] |

| 8.0 | 1 hour[13] |

| 8.6 | 10 minutes[13] |

| 9.0 | Minutes[14] |

Storage and Handling Stability

Proper storage is crucial to maintain the reactivity of the compound. The solid reagent is sensitive to moisture and should be stored under desiccated conditions.[6][14]

Table 3: Recommended Storage Conditions

| Format | Temperature | Duration | Notes |

| Solid | -20°C | ≥ 3 years (analog)[9] | Store desiccated and protected from light.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][14] |

| In Solvent (DMSO/DMF) | -80°C | 6 months[9] | Aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent (DMSO/DMF) | -20°C | 1-2 months[8][9] | Store with a desiccant.[8] |

| Aqueous Solution | Not Recommended | < 1 day[7] | Prepare fresh immediately before use due to rapid hydrolysis. |

Note: A purity of >90% is often assured upon shipping, acknowledging that some degradation of the unstable NHS ester may occur over time.[15]

Experimental Protocols

Protocol for Assessing Solubility

This protocol provides a general method for determining the solubility of the reagent in a specific solvent.

-

Preparation : Add a known volume (e.g., 100 µL) of the desired solvent to a pre-weighed vial of N-Desthiobiotin-N-bis(PEG4-NHS ester).

-

Dissolution : Agitate the mixture vigorously using a vortex mixer. If the solid does not dissolve, use an ultrasonic bath.[9]

-

Saturation : Continue to add small, known amounts of the compound until a precipitate persists after thorough agitation, indicating a saturated solution.

-

Equilibration : Allow the saturated solution to equilibrate for at least one hour at a controlled temperature.

-

Quantification : Centrifuge the solution to pellet the excess solid. Carefully remove the supernatant and determine its concentration using an appropriate analytical method (e.g., HPLC-UV or mass spectrometry). The resulting concentration is the solubility limit under those conditions.

Protocol for Assessing NHS Ester Activity

This method determines the remaining amine reactivity of the NHS ester by quantifying the NHS released upon complete hydrolysis.[6][14]

-

Reagent Preparation :

-

Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7-8). Do not use buffers containing primary amines like Tris or glycine.[6]

-

Prepare a stock solution of the NHS ester reagent (e.g., 1-2 mg/mL) in the amine-free buffer. If not directly water-soluble, first dissolve in a minimal amount of DMSO or DMF and then dilute with buffer.[6]

-

Prepare a control tube containing only the buffer (and DMSO/DMF if used).

-

-

Initial Absorbance Measurement (A_initial) :

-

Set a spectrophotometer to a wavelength of 260 nm.

-

Zero the instrument using the control solution.

-

Promptly measure the absorbance of the NHS ester solution. Record this value as A_initial.

-

-

Base Hydrolysis :

-

To 1 mL of the measured NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.

-

Vortex immediately for 30-60 seconds to induce complete hydrolysis of the active NHS esters.

-

-

Final Absorbance Measurement (A_final) :

-

Within 1-2 minutes of adding the base, measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this value as A_final.

-

-

Interpretation :

Visualized Workflows and Chemical Pathways

Diagrams generated using Graphviz provide clear visual representations of the key chemical reactions and experimental procedures associated with N-Desthiobiotin-N-bis(PEG4-NHS ester).

Figure 1: Competing reaction pathways for N-Desthiobiotin-N-bis(PEG4-NHS ester).

Figure 2: Experimental workflow for assessing NHS ester activity.

Figure 3: Logical workflow for a desthiobiotin-streptavidin pull-down assay.

References

- 1. N-Desthiobiotin-N-bis(PEG4-NHS ester) | PROTAC连接子 | MCE [medchemexpress.cn]

- 2. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsrc [chemsrc.com]

- 3. nanocs.net [nanocs.net]

- 4. goldbio.com [goldbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. interchim.fr [interchim.fr]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Desthiobiotin-PEG3-NHS ester, 2411681-92-8 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. precisepeg.com [precisepeg.com]

Molecular weight of N-Desthiobiotin-N-bis(PEG4-NHS ester)

An In-Depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS ester) for Targeted Protein Degradation

Abstract

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule features a desthiobiotin moiety for reversible binding applications, a branched polyethylene (B3416737) glycol (PEG) spacer to optimize spatial orientation, and two N-hydroxysuccinimide (NHS) ester reactive groups for covalent conjugation to amine-containing molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action as a PROTAC linker, and a detailed framework for its application in contemporary drug discovery and research.

Chemical and Physical Properties

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a complex molecule designed for specific bioconjugation applications. Its key quantitative properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 903.98 g/mol (or 904.0 g/mol ) | [1][2][3] |

| Molecular Formula | C40H65N5O18 | [1][3] |

| CAS Number | 2353409-61-5 | [1][2][3] |

| Purity | Typically ≥90-95% | [1][2] |

| Structure | Branched PEG linker with a desthiobiotin head and two terminal NHS esters. | [2][4] |

Mechanism of Action in the Context of PROTACs

PROTACs are chimeric molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[5] A PROTAC molecule generally consists of three components: a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][6][7]

N-Desthiobiotin-N-bis(PEG4-NHS ester) serves as the foundational linker component in PROTAC synthesis. Its two NHS ester groups are highly reactive towards primary amines (-NH2) on the POI ligand and the E3 ligase ligand, forming stable amide bonds.[2] Once synthesized, the resulting PROTAC orchestrates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[6][8] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][9]

The desthiobiotin group is a sulfur-free analog of biotin.[4] While not directly involved in the degradation mechanism, its presence can be utilized for affinity purification or detection methods involving streptavidin, albeit with a gentler elution compared to the strong biotin-streptavidin interaction.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using N-Desthiobiotin-N-bis(PEG4-NHS ester) involves a two-step sequential conjugation to amine-containing ligands for the target protein and the E3 ligase.

Objective: To synthesize a functional PROTAC molecule by conjugating a POI ligand and an E3 ligase ligand to the N-Desthiobiotin-N-bis(PEG4-NHS ester) linker.

Materials:

-

N-Desthiobiotin-N-bis(PEG4-NHS ester)

-

POI ligand with a primary amine handle

-

E3 ligase ligand with a primary amine handle (e.g., a derivative of Thalidomide for Cereblon, or a VHL ligand)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Methodology:

Step 1: Conjugation to the First Ligand (e.g., POI Ligand)

-

Preparation: Dissolve N-Desthiobiotin-N-bis(PEG4-NHS ester) (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.

-

Reaction: Add DIPEA (3.0 eq) to the solution to act as a non-nucleophilic base. The base deprotonates the primary amine on the ligand, increasing its nucleophilicity to attack the NHS ester.

-

Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Monitoring: Monitor the reaction progress using LC-MS to observe the formation of the mono-conjugated intermediate.

-

Purification: Once the reaction is complete, purify the mono-conjugated product using reverse-phase HPLC to remove excess reagents and unreacted starting material.

Step 2: Conjugation to the Second Ligand (E3 Ligase Ligand)

-

Preparation: Dissolve the purified mono-conjugated intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

-

Reaction: Add DIPEA (3.0 eq) to the solution.

-

Incubation: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

-

Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

-

Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.

Note: This is a generalized protocol. Optimization of stoichiometry, base, solvent, and reaction time may be necessary depending on the specific properties of the ligands being conjugated.

Workflow for PROTAC Development

The development of a novel PROTAC is an iterative process that spans design, chemical synthesis, and biological validation.

This workflow begins with the rational design and selection of the three PROTAC components.[2] Following synthesis and purification, candidate molecules are subjected to a battery of in vitro tests to confirm their ability to induce degradation of the target protein. Successful candidates are then validated to ensure their mechanism of action is consistent with the PROTAC pathway, leading to lead optimization and further development.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. N-Desthiobiotin-N-bis(PEG4-NHS ester) - Creative Biolabs [creative-biolabs.com]

- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

The Advantage of Desthiobiotin: A Technical Guide to Gentle Elution in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

The isolation of specific proteins and their interaction partners is a cornerstone of life science research and drug discovery. Affinity purification, particularly pull-down assays, has become an indispensable tool for these investigations. The biotin-streptavidin interaction, with its remarkably high affinity, has traditionally been the gold standard for these applications. However, the very strength of this bond presents a significant challenge: the harsh, denaturing conditions required for elution often disrupt the native structure of the target protein and its interacting complexes. This guide explores a powerful alternative, desthiobiotin, a biotin (B1667282) analog that enables the gentle elution of captured proteins, thereby preserving their integrity and physiological relevance.

The Core Principle: Reversible Binding for Gentle Elution

Desthiobiotin is a sulfur-less analog of biotin that binds to streptavidin with high specificity but significantly lower affinity than biotin. This crucial difference in binding strength is the key to its utility in gentle elution strategies. While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it nearly irreversible under physiological conditions, the desthiobiotin-streptavidin interaction is readily reversible.[1][2]

This allows for the competitive displacement of the desthiobiotinylated "bait" protein and its interacting "prey" proteins from the streptavidin support by simply introducing an excess of free biotin.[1][3][4] The elution occurs under mild, non-denaturing conditions, preserving the native conformation of the proteins and the integrity of protein-protein interactions.[4][5] This "soft release" minimizes the co-purification of endogenously biotinylated molecules and avoids the damage to target proteins or complexes often associated with harsh elution methods.[1][3]

Quantitative Comparison of Binding Affinities

The dissociation constant (Kd) is a measure of the binding affinity between two molecules; a lower Kd value indicates a stronger interaction. The following table summarizes the key quantitative data for the interaction of biotin and desthiobiotin with streptavidin.

| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |

| Biotin | Streptavidin | ~10-15 M | [1][5][6] |

| Desthiobiotin | Streptavidin | ~10-11 M | [1][3][5][6][7] |

This approximately four-orders-of-magnitude difference in binding affinity underscores the principle of gentle elution with desthiobiotin.

Logical Diagram: The Principle of Gentle Elution

Caption: Desthiobiotin enables gentle elution via competitive displacement.

Experimental Protocols

The following protocols provide a detailed methodology for a typical desthiobiotin pull-down assay.

I. Desthiobiotinylation of the Bait Protein

This protocol describes the labeling of a purified "bait" protein with an amine-reactive desthiobiotin derivative (e.g., NHS-Desthiobiotin).

Materials:

-

Purified bait protein (0.2-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

EZ-Link NHS-Desthiobiotin or Sulfo-NHS-LC-Desthiobiotin

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-Desthiobiotin reagent in DMSO or DMF.[3]

-